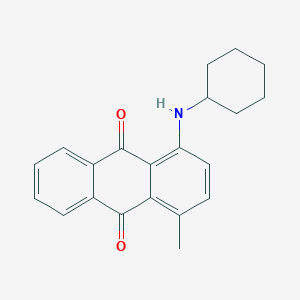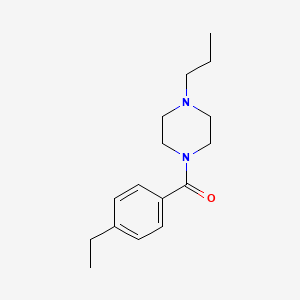![molecular formula C21H14IN3O4 B5191868 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as INB-4 and is a potent inhibitor of protein kinase D (PKD). Protein kinase D is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. INB-4 has been shown to inhibit PKD activity, making it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
INB-4 exerts its effects by inhibiting the activity of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, which is a key regulator of various cellular processes. This compound is known to be involved in the regulation of cell proliferation, differentiation, and apoptosis. INB-4 binds to the active site of this compound, thereby blocking its activity and preventing it from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
INB-4 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that INB-4 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. INB-4 has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. In addition, INB-4 has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using INB-4 in lab experiments is its high potency and specificity for N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide. INB-4 has been shown to be a potent inhibitor of this compound, with an IC50 value of 50 nM. This high potency makes it an attractive candidate for the development of novel therapeutic agents. However, one of the limitations of using INB-4 in lab experiments is its potential toxicity. INB-4 has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on INB-4. One area of research is the development of novel therapeutic agents based on INB-4. INB-4 has shown promising results in preclinical studies for the treatment of cancer and inflammatory diseases, and further research is needed to develop effective therapeutic agents based on this compound. Another area of research is the elucidation of the molecular mechanisms underlying the effects of INB-4. Further studies are needed to understand how INB-4 inhibits the activity of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide and how this inhibition leads to its biochemical and physiological effects. Finally, future research should focus on the optimization of the synthesis process for INB-4 to improve its yield and purity.
Métodos De Síntesis
INB-4 can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The synthesis process involves the use of several reagents and solvents, including 3-iodoaniline, 2-nitrobenzoyl chloride, and 2-amino-5-iodobenzoxazole. The final step involves the reaction of the intermediate with 2-methyl-3-nitrobenzoyl chloride to obtain INB-4.
Aplicaciones Científicas De Investigación
INB-4 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. INB-4 has been shown to inhibit the growth of cancer cells by blocking the activity of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, which is known to be overexpressed in several types of cancer. INB-4 has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the activity of this compound, which plays a crucial role in regulating inflammation.
Propiedades
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O4/c1-12-16(6-3-7-18(12)25(27)28)20(26)23-15-8-9-19-17(11-15)24-21(29-19)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWYSBHDVXBZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)

![methyl 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)

